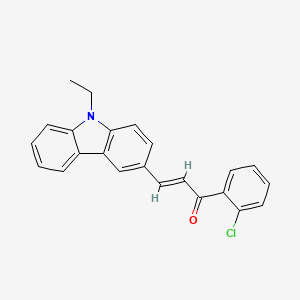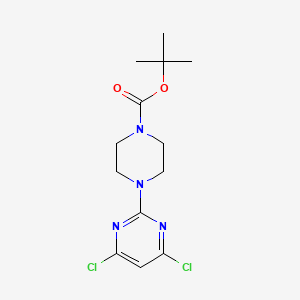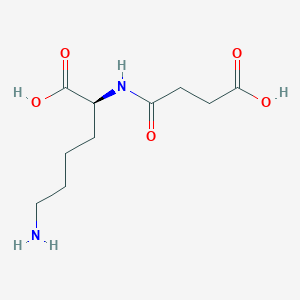![molecular formula C10H24Cl2N2 B12311171 2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the formation of a piperidine derivative through a series of reactions such as hydrogenation, cyclization, and amination.
Introduction of Isopropyl Group: The isopropyl group is introduced to the piperidine ring via alkylation reactions.
Formation of Ethan-1-amine: The ethan-1-amine moiety is then attached to the piperidine ring through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
Uniqueness
2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of an isopropyl group and an ethan-1-amine moiety. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H24Cl2N2 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2-(4-propan-2-ylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)10-3-6-12(7-4-10)8-5-11;;/h9-10H,3-8,11H2,1-2H3;2*1H |
InChI-Schlüssel |
NYRNGXOZUFAIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCN(CC1)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



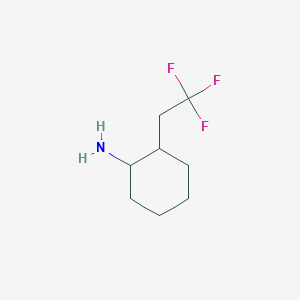

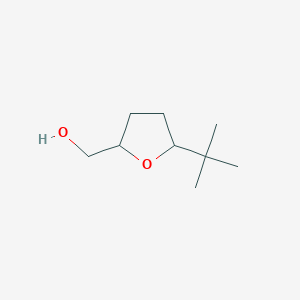
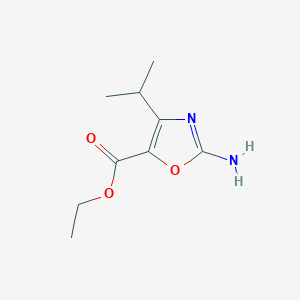

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
